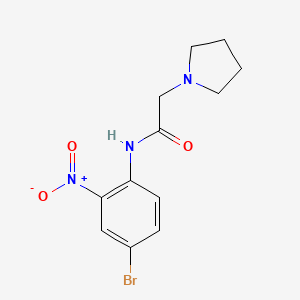![molecular formula C25H27ClN2O2 B4137950 N-{4-[(1-adamantylacetyl)amino]phenyl}-3-chlorobenzamide](/img/structure/B4137950.png)
N-{4-[(1-adamantylacetyl)amino]phenyl}-3-chlorobenzamide
説明
N-{4-[(1-adamantylacetyl)amino]phenyl}-3-chlorobenzamide, also known as ACPD, is a chemical compound that has been widely studied for its potential applications in scientific research. ACPD is a potent agonist of metabotropic glutamate receptors (mGluRs), which are involved in a variety of physiological processes in the brain and other tissues.
科学的研究の応用
N-{4-[(1-adamantylacetyl)amino]phenyl}-3-chlorobenzamide has been used extensively in scientific research to investigate the role of mGluRs in various physiological and pathological conditions. The compound has been shown to modulate synaptic transmission and plasticity in the brain, and has been implicated in the regulation of learning and memory, pain perception, and addiction. N-{4-[(1-adamantylacetyl)amino]phenyl}-3-chlorobenzamide has also been used as a tool to study the molecular mechanisms underlying mGluR signaling, and to develop new drugs targeting this pathway.
作用機序
N-{4-[(1-adamantylacetyl)amino]phenyl}-3-chlorobenzamide acts as an agonist of mGluRs, specifically the group I and II subtypes. Activation of these receptors leads to the activation of intracellular signaling pathways, including the phospholipase C (PLC) and adenylyl cyclase (AC) pathways. These pathways regulate the release of neurotransmitters, including glutamate, and modulate synaptic plasticity and transmission. N-{4-[(1-adamantylacetyl)amino]phenyl}-3-chlorobenzamide has been shown to have a higher affinity for group I mGluRs than group II, and its effects on neuronal signaling and plasticity are mediated primarily by these receptors.
Biochemical and Physiological Effects:
The effects of N-{4-[(1-adamantylacetyl)amino]phenyl}-3-chlorobenzamide on biochemical and physiological processes are diverse and depend on the specific cell type and receptor subtype involved. In general, N-{4-[(1-adamantylacetyl)amino]phenyl}-3-chlorobenzamide has been shown to modulate the release of glutamate and other neurotransmitters, enhance synaptic plasticity and long-term potentiation (LTP), and regulate calcium signaling and gene expression. N-{4-[(1-adamantylacetyl)amino]phenyl}-3-chlorobenzamide has also been implicated in the regulation of pain perception, inflammation, and neurodegeneration.
実験室実験の利点と制限
N-{4-[(1-adamantylacetyl)amino]phenyl}-3-chlorobenzamide is a potent and selective agonist of mGluRs, making it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. N-{4-[(1-adamantylacetyl)amino]phenyl}-3-chlorobenzamide has been used extensively in in vitro and in vivo experiments, and has been shown to have a high degree of reproducibility and specificity. However, N-{4-[(1-adamantylacetyl)amino]phenyl}-3-chlorobenzamide has some limitations in terms of its stability and solubility, and its effects on cellular signaling and plasticity may be influenced by factors such as receptor desensitization and internalization.
将来の方向性
There are several directions for future research on N-{4-[(1-adamantylacetyl)amino]phenyl}-3-chlorobenzamide and its applications in scientific research. One area of interest is the development of new drugs targeting mGluRs, including N-{4-[(1-adamantylacetyl)amino]phenyl}-3-chlorobenzamide analogs and allosteric modulators. Another area of research is the investigation of the role of mGluRs in neurodegenerative diseases such as Alzheimer's and Parkinson's, and the potential therapeutic applications of mGluR agonists in these conditions. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of N-{4-[(1-adamantylacetyl)amino]phenyl}-3-chlorobenzamide on synaptic plasticity and neuronal signaling, and to identify new targets for drug development.
特性
IUPAC Name |
N-[4-[[2-(1-adamantyl)acetyl]amino]phenyl]-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O2/c26-20-3-1-2-19(11-20)24(30)28-22-6-4-21(5-7-22)27-23(29)15-25-12-16-8-17(13-25)10-18(9-16)14-25/h1-7,11,16-18H,8-10,12-15H2,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDXFKMYWLKQBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=C(C=C4)NC(=O)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-{4-[(tricyclo[3.3.1.1~3,7~]dec-1-ylacetyl)amino]phenyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(4-benzyl-1-piperazinyl)-3-oxo-1-phenylpropyl]-4-chlorophenol](/img/structure/B4137869.png)
![4-{[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]amino}-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4137874.png)
![4-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethoxy}-N-benzyl-N-methylbenzenesulfonamide](/img/structure/B4137876.png)

![3-benzyl-2-ethyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4137895.png)
![N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4137904.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4137932.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclopentanamine hydrochloride](/img/structure/B4137939.png)
![5-bromo-N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B4137944.png)
![N-ethyl-N-{1-[3-(2-methyl-1H-indol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B4137945.png)
![2-[(2-aminophenyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B4137972.png)
![N-(3-chlorophenyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide](/img/structure/B4137977.png)
